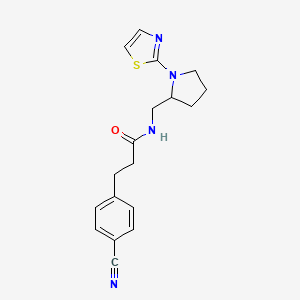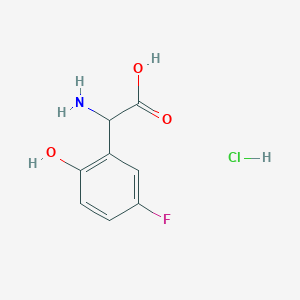![molecular formula C20H16F3N3OS B2970213 7-Methoxy-2-(((6-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-4-(trifluoromethyl)quinoline CAS No. 899353-65-2](/img/structure/B2970213.png)
7-Methoxy-2-(((6-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-4-(trifluoromethyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-2-(((6-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-4-(trifluoromethyl)quinoline is a useful research compound. Its molecular formula is C20H16F3N3OS and its molecular weight is 403.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Quinoline derivatives have been synthesized and evaluated for their antimicrobial properties. For instance, Sahi and Paul (2016) synthesized a series of quinolines that exhibited significant in vitro antibacterial and antifungal activities against various strains. Some compounds showed promising activity compared to standard drugs like fluconazole and streptomycin, indicating their potential as antimicrobial agents [Seema Sahi, S. Paul, 2016].
Fluorescence Applications
The synthesis and fluorescence properties of novel derivatives of pyrido[2,1:2,3]imidazo[4,5-b]quinoline have been described by Rahimizadeh et al. (2010). These compounds, characterized by deep violet coloration, showcase potential applications in fluorescent technologies due to their highly fluorescent properties [M. Rahimizadeh, M. Pordel, M. Bakavoli, H. Eshghi, 2010].
Anti-cancer Applications
Degorce et al. (2016) discovered a novel series of 3-quinoline carboxamides that act as potent, selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These compounds have shown efficacy in combination with DNA strand break-inducing agents in a disease-relevant model, pointing towards their application in cancer treatment [S. Degorce, B. Barlaam, E. Cadogan, et al., 2016].
Antioxidant Applications
Chernov'yants, Kolesnikova, and Karginova (2016) focused on the radical scavenging capabilities of thioamides, including derivatives of quinoline, indicating their antioxidant activity. This suggests potential applications in mitigating oxidative stress-related conditions [M. S. Chernov'yants, T. S. Kolesnikova, Anastasia O Karginova, 2016].
DNA Detection Probes
Novel benzimidazo[1,2-a]quinolines substituted with various nuclei, synthesized under microwave heating, have been studied for their potential as DNA-specific fluorescent probes. Their enhanced fluorescence emission intensity in the presence of ct-DNA suggests applications in bioanalytical chemistry for DNA detection [N. Perin, M. Hranjec, G. Pavlović, G. Karminski-Zamola, 2011].
Eigenschaften
IUPAC Name |
7-methoxy-2-[(6-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-4-(trifluoromethyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F3N3OS/c1-12-3-6-18-24-13(10-26(18)9-12)11-28-19-8-16(20(21,22)23)15-5-4-14(27-2)7-17(15)25-19/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTROIOHMOXWYSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C=C(N=C2C=C1)CSC3=NC4=C(C=CC(=C4)OC)C(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


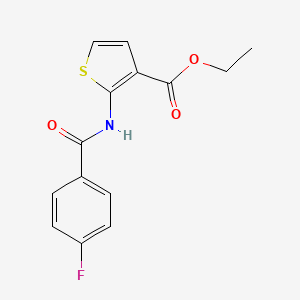
![2-[(5-Chloro-1,2,3-thiadiazol-4-yl)methoxy]benzenecarbaldehyde](/img/structure/B2970134.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2970135.png)
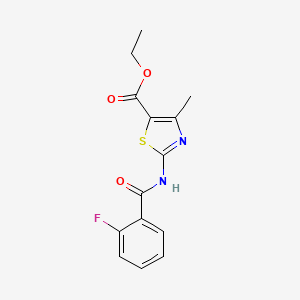
![N-(4-methoxyphenyl)-2-((1-(3-morpholinopropyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2970138.png)
![N-[1-(3-methyl-1-benzofuran-2-yl)ethylidene]hydroxylamine](/img/structure/B2970139.png)

![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 2-chloro-4-fluorobenzoate](/img/structure/B2970142.png)
![(2-Oxabicyclo[2.1.1]hexan-1-YL)methanamine hcl](/img/structure/B2970143.png)
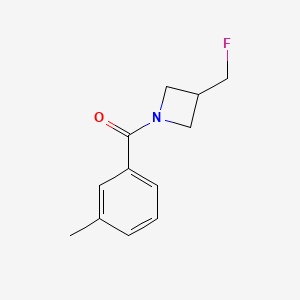
![N-[2-[4-[(1-Methylimidazol-2-yl)methoxy]phenyl]ethyl]prop-2-enamide](/img/structure/B2970146.png)
